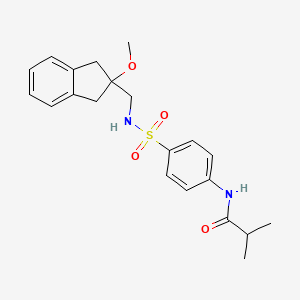

N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15(2)20(24)23-18-8-10-19(11-9-18)28(25,26)22-14-21(27-3)12-16-6-4-5-7-17(16)13-21/h4-11,15,22H,12-14H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPXGQAEXABJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common approach starts with the preparation of the indane derivative, which is then functionalized to introduce the sulfonamide group. The final step involves the coupling of the sulfonamide with the isobutyramide moiety under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons are outlined below:

Core Sulfamoylphenyl Derivatives

a) N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)formamide Derivatives

- Example: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (). Structure: Features a pyrrolo[2,3-d]pyrimidine core instead of isobutyramide, with a pyrimidin-2-yl substituent on the sulfamoyl group. Molecular Weight: 613.23 g/mol (HRMS data) . Significance: Demonstrates the impact of heterocyclic cores on physicochemical properties. The pyrimidine substituent may enhance π-π stacking interactions compared to the indenylmethyl group in the target compound.

b) Pentaneamide-Linked Sulfamoylphenyl Derivatives

- Example: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (). Structure: Contains a pentanamide chain and a dioxoisoindolinyl group, differing from the target’s isobutyramide and indenylmethyl groups. Molecular Weight: 493.53 g/mol (C₂₄H₂₃N₅O₅S) .

Substituent Variations on Sulfamoyl Group

The sulfamoyl group’s substituent significantly affects molecular interactions. Key analogs include:

Key Observations:

- Steric Effects : The target compound’s indenylmethyl group introduces greater steric hindrance compared to smaller substituents like pyrimidin-2-yl or methylisoxazolyl. This may reduce membrane permeability but enhance target specificity.

- Lipophilicity : Methoxy and bicyclic indene groups likely increase logP values compared to polar pyrimidine or pyridine substituents.

- Biological Implications : In , bulkier aryl substitutions (e.g., 4-acetylphenyl) correlated with reduced cytotoxic activity, suggesting that the target’s indenylmethyl group might similarly modulate efficacy .

Q & A

Q. What synthetic routes are feasible for this compound?

- Methodological Answer : A modular approach is recommended: (i) Synthesize the 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl sulfamoyl intermediate via nucleophilic substitution (e.g., NH2SO2Cl reacting with the indene derivative under inert atmosphere at 0–5°C) . (ii) Couple this intermediate to 4-amino-N-isobutylphenyl using EDC/HOBt in DMF to form the acetamide bond . (iii) Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

- Methodological Answer : Perform graph set analysis (using software like Mercury) to classify hydrogen bonds (e.g., sulfamoyl N–H···O interactions). These patterns affect solubility and stability; for instance, strong intermolecular H-bonds may reduce solubility in polar solvents . Pair this with Hirshfeld surface analysis to quantify interaction contributions .

Q. How can reaction conditions be optimized to mitigate byproducts in sulfamoyl group formation?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Temperature: Lower temps (0–5°C) reduce sulfonic acid byproducts.

- Solvent: Anhydrous THF minimizes hydrolysis vs. DMF.

- Stoichiometry: 1.2 equivalents of NH2SO2Cl ensures complete substitution .

Monitor by LC-MS and adjust parameters iteratively to maximize yield (>85%) .

Q. What strategies resolve discrepancies between purity data and bioactivity assays?

- Methodological Answer : If high-purity samples (HPLC >99%) show inconsistent bioactivity: (i) Check for conformational isomers via variable-temperature NMR or DFT calculations to identify low-energy rotamers . (ii) Assess aggregation using dynamic light scattering (DLS) in assay buffers; aggregates may falsely reduce apparent activity . (iii) Validate target engagement via SPR or ITC to confirm binding affinity .

Q. How can computational methods predict interaction sites for biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology models of targets (e.g., AMPA receptors, given structural analogs in ). Focus on the sulfamoyl group’s electrostatic potential for hydrogen bonding and the indene moiety’s hydrophobicity for van der Waals interactions. Validate with MD simulations (GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.